![molecular formula C12H13N3O2 B3005701 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006466-25-6](/img/structure/B3005701.png)
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a pyrazole ring, which is a five-membered heterocycle containing nitrogen, attached to the benzoic acid moiety through an amino linkage. The presence of the pyrazole ring suggests potential biological activity, as pyrazole derivatives are known to exhibit a wide range of pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the context of the provided papers, similar synthetic methods may be employed for the synthesis of related compounds. For instance, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid led to a proton transfer derivative involving an oxidation step . Although not directly related to the target compound, this study provides insight into the synthetic routes that could be adapted for the synthesis of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid.
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been optimized using density functional theory (DFT) methods, which are also applicable to the analysis of the target compound . Spectroscopic techniques such as NMR, IR, and UV-Vis have been used to characterize the structures of azo-benzoic acids and their precursors . These methods would be relevant for confirming the structure of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid.
Chemical Reactions Analysis
The chemical behavior of pyrazole derivatives in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The extent of these equilibria depends on the solvent composition and pH. The reactivity of the pyrazole ring in the target compound could also be influenced by these factors, affecting its chemical stability and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of amino and nitro groups can lead to the formation of hydrogen-bonded networks, as seen in various substituted pyrazolylbenzoates . These interactions can affect the compound's solubility, melting point, and crystal structure. The polarizability and hyperpolarizability of related compounds have been calculated to assess their potential as nonlinear optical (NLO) materials , which could also be relevant for the target compound.
Applications De Recherche Scientifique
Hydrogen-Bonded Structures
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid and its derivatives are studied for their hydrogen-bonded supramolecular structures. For example, certain derivatives are linked by hydrogen bonds into chains, sheets, or three-dimensional frameworks, contributing to understanding molecular interactions and crystallography (Portilla et al., 2007).
Antimicrobial and Antifungal Activities
Pyrazole-based derivatives, including compounds related to 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid, have been tested for antimicrobial activities. Synthesized pyrazole derivatives displayed significant activity against various bacterial and fungal strains, highlighting their potential in pharmacology (Shubhangi et al., 2019).
Cancer Inhibitory Potential
Some derivatives of 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid have shown promise in inhibiting cancer cell growth. Studies evaluating their antitumor activity against various cancer cells have been conducted, indicating their potential as cancer treatment agents (Jing et al., 2012).
Corrosion Inhibition
Pyrazole derivatives, related to 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid, have been evaluated as corrosion inhibitors for steel in acidic environments. Their effectiveness in reducing corrosion rates highlights potential applications in materials science and industrial maintenance (Herrag et al., 2007).
Orientations Futures
The future directions for “4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid” could involve further exploration of its chemical and biological properties, as well as its potential applications in various fields such as medicine and pharmacology. The broad range of biological activities exhibited by pyrazole derivatives suggests that they could be used as a basis for the development of new drugs .
Propriétés
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-9(7-14-15)6-13-11-4-2-10(3-5-11)12(16)17/h2-5,7-8,13H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYDYIEAPQIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



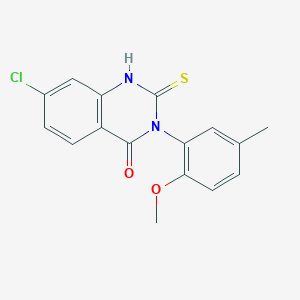
![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)
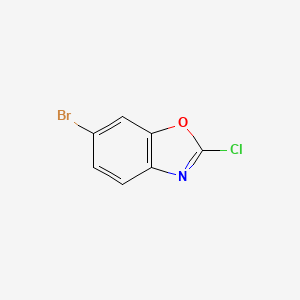
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
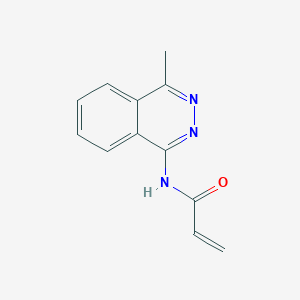
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)
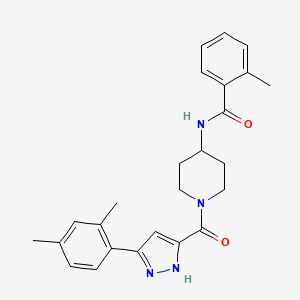
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)
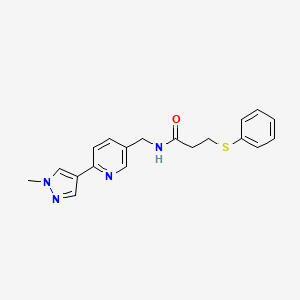
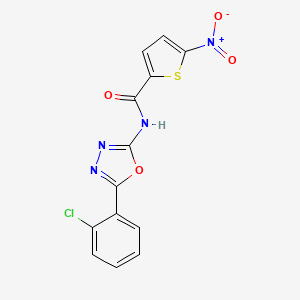
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3005638.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)